molecular formula C15H12ClNO2S3 B2377214 2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034333-42-9

2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No. B2377214
CAS RN: 2034333-42-9
M. Wt: 369.9
InChI Key: HBXQODYLBHRECQ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with a 2-chloro group and a thiophen-2-yl(thiophen-3-yl)methyl group .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a rigid, planar structure, while the 2-chloro group and the thiophen-2-yl(thiophen-3-yl)methyl group introduce additional complexity .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Additionally, they can react with aryl or heteroaryl bromides .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them relevant in the treatment of inflammatory conditions.

Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity, potentially aiding in mental health treatments.

Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm, making them valuable in managing arrhythmias.

Anti-Anxiety Benefits: Compounds containing thiophene moieties could contribute to anxiety management.

Anti-Fungal Activity: Thiophenes have shown promise as antifungal agents, combating fungal infections.

Antioxidant Properties: Their antioxidant activity makes thiophenes relevant in protecting cells from oxidative stress.

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, potentially influencing hormone-related conditions.

Anti-Cancer Potential: Thiophenes have been investigated for their anti-cancer properties, although further research is needed.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

Raw Materials for Drug Synthesis: 2-Butylthiophene and 2-octylthiophene serve as raw materials for synthesizing anticancer and anti-atherosclerotic agents, respectively .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions, which has implications in materials science and catalysis.

Photodissociation Studies: Researchers have studied the photodissociation dynamics of 2-chlorothiophene, shedding light on its behavior under specific conditions .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Additionally, its potential applications in various fields, such as medicinal chemistry and material science, could be explored .

properties

IUPAC Name

2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXQODYLBHRECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

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